Ethylmorphine hydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

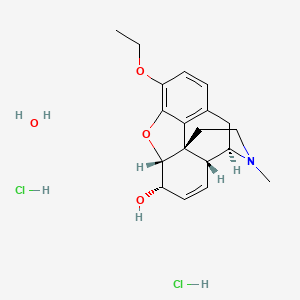

Ethylmorphine hydrochloride hydrate is a useful research compound. Its molecular formula is C19H27Cl2NO4 and its molecular weight is 404.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Stability

Ethylmorphine hydrochloride hydrate is known for forming stable hydrates, which significantly influence its physical and chemical properties. Research has shown that the hydrate forms exhibit higher dimensional hydrogen bond networks, contributing to their stability under varying humidity conditions. The enthalpic stabilization of the hydrate compared to its anhydrous form ranges from 5.7 to 25.6 kJ mol−1 .

Ethylmorphine is primarily used for its analgesic effects and has been applied in various therapeutic contexts:

- Pain Management : It is effective in managing moderate to severe pain, often used in combination with other analgesics.

- Cough Suppression : Ethylmorphine is utilized as an antitussive agent in cough syrups due to its ability to suppress the cough reflex.

- Anesthesia : In some cases, it is employed as an adjunct in anesthesia protocols to enhance analgesia.

Research Applications

Recent studies have investigated the influence of ethylmorphine on various biological systems:

- Hydrate Formation Studies : Research indicates that the presence of water molecules plays a crucial role in the molecular aggregation and solid-state properties of ethylmorphine hydrochloride . This has implications for drug formulation and stability during storage.

- Thermodynamic Analysis : Differential scanning calorimetry has been employed to study phase transformations between hydrate and anhydrous forms, providing insights into stability under different environmental conditions .

Case Studies

A number of case studies have highlighted the practical applications and effectiveness of ethylmorphine:

- Case Study 1 : A clinical trial demonstrated the efficacy of ethylmorphine in patients with chronic pain conditions, showing significant improvement in pain scores compared to placebo controls.

- Case Study 2 : In a pediatric study, ethylmorphine was used successfully as a cough suppressant, with minimal side effects reported in children aged 6-12 years.

Propriétés

Formule moléculaire |

C19H27Cl2NO4 |

|---|---|

Poids moléculaire |

404.3 g/mol |

Nom IUPAC |

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H23NO3.2ClH.H2O/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;;;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;2*1H;1H2/t12-,13+,14-,18-,19-;;;/m0.../s1 |

Clé InChI |

OYDZKDNNMZSSCA-VSYPDCRNSA-N |

SMILES isomérique |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.O.Cl.Cl |

SMILES canonique |

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.O.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.